ADA Inhibition Potency and Binding Kinetics: EHNA Versus Pentostatin and Deoxycoformycin
EHNA demonstrates intermediate ADA inhibitory potency and reversibility compared to the ultra-potent, irreversible clinical inhibitors pentostatin (deoxycoformycin) and the weaker, readily reversible inhibitor DHMPR. Kinetic analysis reveals that EHNA requires 2–3 minutes to reach steady-state inhibition, versus virtually instantaneous inhibition for DHMPR and many hours for deoxycoformycin [1]. This intermediate kinetic profile enables experimental washout and recovery studies not feasible with irreversible inhibitors, while still providing nanomolar potency sufficient for robust ADA blockade in cellular systems.
| Evidence Dimension | ADA Inhibition Potency (Ki) and Binding Kinetics (Time to Steady-State) |
|---|---|
| Target Compound Data | Ki = 1.6 nM (human erythrocyte ADA); Time to steady-state = 2–3 min |
| Comparator Or Baseline | Pentostatin (deoxycoformycin): Ki = 2.5 pM, Time to steady-state = many hours; DHMPR: Ki = 1.3 µM, Time to steady-state = instantaneous |
| Quantified Difference | EHNA is ~640-fold less potent than pentostatin but ~800-fold more potent than DHMPR; steady-state time is intermediate |
| Conditions | Purified human erythrocyte ADA enzyme assay, 25°C, pH 7.4 |
Why This Matters
Researchers requiring reversible ADA inhibition with washout capability should select EHNA over irreversible inhibitors like pentostatin, while those needing maximal ADA suppression for extended durations may require pentostatin despite its irreversibility.
- [1] Agarwal, R. P., Spector, T., & Parks, R. E. (1977). Tight-binding inhibitors—IV. Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(5), 359-367. View Source
